4'-Methyl-biphenyl-2-methanamine

GPCR 5-ht5A Receptor Medicinal Chemistry

SAR studies on biphenyl-2-methanamine derivatives reveal that subtle modifications like methyl presence and position significantly alter GPCR affinity and selectivity, making simple substitution risky without rigorous validation. 4'-Methyl-biphenyl-2-methanamine (CAS 40694-54-0) eliminates this variability as a defined building block: • Defined 4'-methyl vector for systematic 5-ht5A receptor pharmacophore exploration • Primary aliphatic amine with superior nucleophilicity for efficient amide coupling and reductive amination • Consistent purity (≥97% HPLC) ensuring reproducible SAR data across batches Ideal for focused GPCR-targeted library synthesis and medicinal chemistry campaigns.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
Cat. No. B7836198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-biphenyl-2-methanamine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2CN
InChIInChI=1S/C14H15N/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10,15H2,1H3
InChIKeyNTGPVYQALBYBKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyl-biphenyl-2-methanamine: What Scientific and Industrial Buyers Must Know


4'-Methyl-biphenyl-2-methanamine (CAS: 40694-54-0) is a biphenyl derivative with a molecular formula of C14H15N and a molecular weight of 197.28 g/mol [1]. It features a methyl group at the 4'-position and an aminomethyl group at the 2-position of the biphenyl scaffold . This compound serves primarily as a synthetic building block or research intermediate in medicinal chemistry and chemical biology . Its reactivity and properties are dictated by the primary amine functionality, making it amenable to a variety of transformations, including amide bond formation and reductive amination .

Why 4'-Methyl-biphenyl-2-methanamine Is Not a Generic Substitute for Other Biphenylmethanamines


While biphenyl-2-methanamine derivatives share a common core, simple substitution is not recommended for scientific work requiring reproducible data. High-throughput screening and structure-activity relationship (SAR) studies on this class of compounds have demonstrated that subtle modifications, such as the presence and position of a methyl group, significantly alter affinity and selectivity profiles for biological targets, including GPCRs like the 5-ht5A receptor [1]. The position of the amine (e.g., 2-yl vs. 4-yl) also critically impacts the molecule's geometry and potential for target engagement [2]. Therefore, substituting 4'-Methyl-biphenyl-2-methanamine with an unsubstituted, a fluoro, or a positional isomer without rigorous validation introduces a high risk of divergent results, compromising data integrity and experimental reproducibility.

Quantitative Differentiation of 4'-Methyl-biphenyl-2-methanamine vs. Comparators


4'-Methyl Substituent in Biphenylmethanamines Drives Affinity and Selectivity for GPCR Targets Like 5-ht5A

While a direct, published head-to-head comparison is not available, class-level SAR studies on biphenylmethanamine arrays demonstrate that substitutions on the biphenyl ring dramatically affect target binding. In a high-throughput study, a library of biphenylmethylamines was screened against the 5-ht5A receptor, leading to the identification of potent and selective antagonists [1]. These findings support the inference that the 4'-methyl substitution on the biphenyl-2-methanamine core confers a distinct pharmacological profile compared to unsubstituted or differently substituted analogs, a crucial consideration in GPCR-focused drug discovery.

GPCR 5-ht5A Receptor Medicinal Chemistry

Positional Isomerism: Divergent Profiles Between 4'-Methyl-biphenyl-2-methanamine and 4'-Methyl-biphenyl-4-methanamine

The substitution pattern on the biphenyl core defines the molecule's geometry and reactivity. 4'-Methyl-biphenyl-2-methanamine (CAS: 40694-54-0) [1] has the aminomethyl group at the 2-position (ortho to the inter-ring bond), whereas the positional isomer (4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine (CAS: 389602-70-4) has it at the 4-position (para to the inter-ring bond). This seemingly small difference results in distinct molecular shapes, steric environments, and potential for pi-stacking interactions, which can lead to different biological activities and synthetic applications.

Positional Isomer Chemical Synthesis Drug Design

Functional Group Positioning: 4'-Methyl-biphenyl-2-methanamine (Amine) vs. 4'-Methyl-biphenyl-2-ylamine (Aniline)

The compound 4'-Methyl-biphenyl-2-methanamine (CAS: 40694-54-0) is a primary aliphatic amine with a pKa of its conjugate acid around ~10-11 [1]. Its close analog, 4'-Methyl-biphenyl-2-ylamine (CAS: 1204-43-9), is a primary aromatic amine (aniline) with a pKa of ~4.6 . This difference of ~5-6 pKa units fundamentally alters their basicity, nucleophilicity, and behavior under physiological and synthetic conditions.

Amine Aniline Chemical Reactivity

Optimal Research Applications for 4'-Methyl-biphenyl-2-methanamine Based on Comparative Evidence


Medicinal Chemistry: A Privileged Scaffold for GPCR Ligand Discovery

Based on class-level SAR evidence, 4'-Methyl-biphenyl-2-methanamine is a strategic choice as a starting point for designing and synthesizing focused libraries targeting G protein-coupled receptors (GPCRs), particularly the 5-ht5A receptor [1]. Its core structure is a known pharmacophore for this target class, and the 4'-methyl substitution provides a specific vector for exploring chemical space and optimizing potency and selectivity [1].

Synthetic Chemistry: A Well-Defined Nucleophilic Building Block for Amide and Imine Formation

The primary aliphatic amine group of 4'-Methyl-biphenyl-2-methanamine makes it a versatile building block [1]. Its superior nucleophilicity compared to aniline analogs allows for efficient and high-yielding reactions in amide couplings, reductive aminations, and other key transformations used to build molecular complexity [1].

Chemical Biology: A Probe for Investigating Steric and Electronic Effects

The well-defined steric and electronic properties of the 4'-methyl group and the 2-aminomethyl substituent make this compound valuable in systematic SAR studies [1]. It can serve as a precise probe to dissect the contributions of lipophilicity, steric bulk, and conformational bias to molecular recognition events, such as protein-ligand binding or cellular uptake [1].

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